2,1,3-Benzothiadiazole, tetrafluoro-

CAS No.: 75207-77-1

Cat. No.: VC3836118

Molecular Formula: C6F4N2S

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75207-77-1 |

|---|---|

| Molecular Formula | C6F4N2S |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | 4,5,6,7-tetrafluoro-2,1,3-benzothiadiazole |

| Standard InChI | InChI=1S/C6F4N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6 |

| Standard InChI Key | OIOZYZAAVJAYIB-UHFFFAOYSA-N |

| SMILES | C1(=C(C2=NSN=C2C(=C1F)F)F)F |

| Canonical SMILES | C1(=C(C2=NSN=C2C(=C1F)F)F)F |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

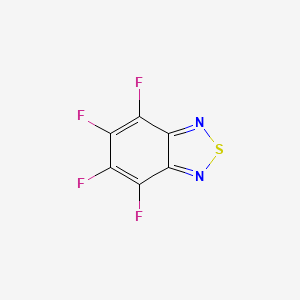

2,1,3-Benzothiadiazole, tetrafluoro- consists of a benzene ring fused to a 1,2,5-thiadiazole moiety, with fluorine atoms occupying the 4, 5, 6, and 7 positions . The substitution pattern creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of both the thiadiazole ring and fluorine substituents. This electronic configuration enhances the compound’s stability against nucleophilic attack and increases its suitability for charge-transfer applications.

The molecular structure is characterized by the following identifiers:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 208.14 g/mol | |

| Exact Mass | 207.9719 g/mol | |

| Topological Polar Surface Area | 54 Ų | |

| XLogP | 2.2 |

Synthesis and Preparation Strategies

Parent Compound Synthesis

The non-fluorinated 2,1,3-benzothiadiazole is typically synthesized via cyclization of o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine. This reaction proceeds through the formation of intermediate sulfenamide species, followed by intramolecular cyclization to yield the thiadiazole ring.

Fluorination Pathways

Introducing fluorine atoms into the benzene ring likely involves electrophilic fluorination or halogen-exchange reactions. Potential methods include:

-

Direct Fluorination: Using elemental fluorine (F₂) under controlled conditions, though this risks over-fluorination.

-

Balz-Schiemann Reaction: Converting aromatic amines to fluorides via diazonium tetrafluoroborate intermediates.

-

Halex Exchange: Displacing chlorine or bromine substituents with fluorine using reagents like potassium fluoride (KF) or cesium fluoride (CsF) .

Notably, the exact synthetic route for 2,1,3-benzothiadiazole, tetrafluoro- remains undocumented in open literature, suggesting proprietary or unpublished methodologies .

Spectroscopic and Computational Characterization

Table 2: Computed Electronic Properties

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | 3.51 eV | (U)B3LYP/6-31+G(d) |

| Dipole Moment | 2.16 Debye | (U)B3LYP/6-31+G(d) |

These values, derived from analogous benzothiadiazole systems , indicate strong electron-accepting capabilities suitable for organic semiconductors.

Vibrational Spectroscopy

Density functional theory (DFT) simulations predict characteristic IR bands at:

-

1,480–1,520 cm⁻¹ (C=N stretching in thiadiazole)

Applications in Advanced Materials

Organic Electronics

Fluorinated benzothiadiazoles serve as electron-deficient building blocks in:

-

Non-Fullerene Acceptors: Enhancing open-circuit voltage in organic photovoltaics .

-

Electroluminescent Materials: Improving efficiency in OLEDs through triplet exciton harvesting .

Supramolecular Chemistry

The compound’s electron-poor aromatic system facilitates interactions with electron-rich anticrown complexes, as demonstrated in trimeric perfluoro-ortho-phenylenemercury adducts . Such complexes enable selective anion recognition and catalytic applications.

Research Frontiers and Challenges

Stability Under Operational Conditions

While fluorination improves thermal stability (predicted decomposition temperature >300°C ), long-term photostability in optoelectronic devices requires further study. Accelerated aging tests under UV illumination are recommended.

Toxicity and Environmental Impact

No ecotoxicological data exist for this compound. Given the persistence of polyfluorinated substances, life-cycle assessments should precede industrial-scale synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume